N'-Hydroxy-2-thiomorpholinoacetimidamide N'-Hydroxy-2-thiomorpholinoacetimidamide
Brand Name: Vulcanchem
CAS No.: 883949-22-2
VCID: VC5956650
InChI: InChI=1S/C6H13N3OS/c7-6(8-10)5-9-1-3-11-4-2-9/h10H,1-5H2,(H2,7,8)
SMILES: C1CSCCN1CC(=NO)N
Molecular Formula: C6H13N3OS
Molecular Weight: 175.25

N'-Hydroxy-2-thiomorpholinoacetimidamide

CAS No.: 883949-22-2

Cat. No.: VC5956650

Molecular Formula: C6H13N3OS

Molecular Weight: 175.25

* For research use only. Not for human or veterinary use.

N'-Hydroxy-2-thiomorpholinoacetimidamide - 883949-22-2

Specification

CAS No. 883949-22-2
Molecular Formula C6H13N3OS
Molecular Weight 175.25
IUPAC Name N'-hydroxy-2-thiomorpholin-4-ylethanimidamide
Standard InChI InChI=1S/C6H13N3OS/c7-6(8-10)5-9-1-3-11-4-2-9/h10H,1-5H2,(H2,7,8)
Standard InChI Key PFBBGROSVHNQRQ-UHFFFAOYSA-N
SMILES C1CSCCN1CC(=NO)N

Introduction

Structural Elucidation and Molecular Properties

Atomic Composition and Connectivity

N'-Hydroxy-2-thiomorpholinoacetimidamide consists of a thiomorpholine core (C₄H₈NS) linked to an acetimidamide chain (C₂H₅N₂O). The thiomorpholine ring adopts a chair conformation, with sulfur at the 1-position and nitrogen at the 4-position. The acetimidamide group (-C(=N-OH)-NH₂) is attached to the nitrogen of the thiomorpholine via a methylene bridge, creating a planar geometry around the imine nitrogen. The Z-configuration of the hydroxylamine group is confirmed by its SMILES notation: C1CSCCN1C/C(=N/O)/N .

Spectroscopic and Computational Data

  • IUPAC Name: N'-hydroxy-2-thiomorpholin-4-ylethanimidamide .

  • InChIKey: PFBBGROSVHNQRQ-UHFFFAOYSA-N .

  • Hydrogen Bonding: The molecule has two hydrogen bond donors (N-H and O-H) and four acceptors (two N, one O, one S), contributing to a polar surface area of 87.2 Ų .

  • Lipophilicity: The computed XLogP3 value of -0.1 indicates moderate hydrophilicity, likely due to the thiomorpholine’s sulfur atom and the hydroxylamine group .

Table 1: Key Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight175.25 g/molPubChem 2.1
Rotatable Bond Count2Cactvs 3.4.8.18
Topological Polar SA87.2 ŲCactvs 3.4.8.18
Heavy Atom Count11PubChem

Synthetic Routes and Reactivity

Stability and Reactivity

The compound’s stability is influenced by:

  • Hydroxylamine Group: Prone to oxidation, necessitating inert atmosphere handling.

  • Thioether Linkage: Susceptible to electrophilic attack at sulfur, potentially forming sulfoxides or sulfones.

  • Tautomerism: The amidoxime group may exhibit keto-enol tautomerism, affecting its reactivity in coordination chemistry .

Applications and Industrial Relevance

Pharmaceutical Intermediate

The compound’s bifunctional structure positions it as a precursor for:

  • Antimicrobial Agents: Functionalization at the hydroxylamine or sulfur sites could yield novel thiomorpholine-based antibiotics.

  • Metal Chelators: Potential use in chelation therapy or as contrast agents in imaging.

Coordination Chemistry

The thiomorpholine sulfur and hydroxylamine nitrogen atoms offer binding sites for transition metals, enabling the synthesis of coordination polymers or catalysts. For example, Cu(II) complexes might exhibit redox activity useful in organic transformations.

Challenges and Future Directions

Synthetic Optimization

Current gaps include:

  • Yield Improvement: Scaling the reaction while minimizing oxidation by-products.

  • Stereocontrol: Ensuring Z-configuration retention during synthesis.

Biological Screening

Priority studies should assess:

  • In Vitro Antimicrobial Activity: Against Gram-positive/negative bacteria and mycobacteria.

  • Cytotoxicity: In mammalian cell lines to establish therapeutic indices.

Computational Modeling

Density functional theory (DFT) calculations could predict:

  • Tautomeric Preferences: Stability of keto vs. enol forms.

  • Binding Affinities: For microbial enzyme active sites.

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